3,3'-Dioctadecyloxacarbocyanine perchlorate is a synthetic fluorescent compound widely utilized in biological research for its ability to stain cellular membranes. It belongs to the class of carbocyanine dyes, characterized by their long hydrocarbon chains that enhance membrane affinity and facilitate the incorporation into lipid bilayers. The chemical formula for this compound is C₃₄H₆₃ClO₄N₂, and it is recognized by its CAS number 34215-57-1. This dye is particularly noted for its strong fluorescence properties, making it an ideal candidate for various imaging techniques in cellular biology and biochemistry .
diOC18(3) primarily acts by passively partitioning into the lipid bilayer of cell membranes due to its lipophilic nature. The conjugated π-electron system absorbs light at a specific wavelength, and upon excitation, emits light at a longer wavelength, resulting in the green fluorescence observed []. This fluorescence allows researchers to visualize the labeled cell membranes using fluorescence microscopy techniques.
DiO is a lipophilic molecule, meaning it has an affinity for fats and oils. This characteristic allows it to readily integrate into the cell membrane, which is rich in lipids .
Upon excitation with light, DiO emits green fluorescence. This fluorescence can be visualized using fluorescence microscopy techniques, enabling researchers to observe and track cells labeled with the dye .
Here are some specific research applications of diOC18(3) dye:
DiO is a popular choice for staining the cell membrane due to its lipophilic nature. By labeling the cell membrane, researchers can gain insights into cell morphology, track cell movement, and study cell-cell interactions .
DiO can be used as a neuronal tracer to visualize the connections between neurons. Injected into a specific neuron, the dye can travel along the axon, labeling the entire pathway and allowing researchers to map neuronal circuits .
DiO can also label specific organelles within the cell, particularly those with high lipid content. For instance, studies have employed DiO to stain mitochondria due to their lipid-rich outer membrane .
The loss of membrane integrity is often associated with cell death. By monitoring the retention of DiO within the cell membrane, researchers can assess cell viability in response to various stimuli .
DiO can bind to lipoproteins, which are particles that transport lipids in the bloodstream. This property allows researchers to track the movement and distribution of lipoproteins within the body .
3,3'-Dioctadecyloxacarbocyanine perchlorate exhibits significant biological activity as a fluorescent marker. Its primary application is in the visualization of cellular structures, particularly membranes. It is commonly used in flow cytometry and fluorescence microscopy to track cell movement and membrane dynamics. The compound has been shown to effectively stain a variety of cell types, including mammalian cells and microorganisms, allowing researchers to study processes such as cell proliferation, apoptosis, and membrane integrity .
The synthesis of 3,3'-dioctadecyloxacarbocyanine perchlorate typically involves several steps:
3,3'-Dioctadecyloxacarbocyanine perchlorate has diverse applications in scientific research:
Interaction studies involving 3,3'-dioctadecyloxacarbocyanine perchlorate focus on its behavior within biological membranes and its interactions with various cellular components. These studies often assess how the dye influences or alters membrane dynamics and integrity. Additionally, investigations into its potential cytotoxic effects are crucial since prolonged exposure can lead to cellular stress or damage due to phototoxicity or membrane disruption .
Several compounds share structural similarities with 3,3'-dioctadecyloxacarbocyanine perchlorate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,1'-Dioctadecyl-3,3'-diethylthiacyanine bromide | Thiacyanine Dye | Features a sulfur atom enhancing photostability |
3,3'-Dihexadecyloxacarbocyanine perchlorate | Shorter Hydrocarbon Chain | Less hydrophobic than dioctadecyloxacarbocyanine |
1-(Octadecyl)-2-(2-(4-(dimethylamino)phenyl)-2-methylpropyl)-1H-imidazo[4,5-b]pyridine-3-carboxylic acid | Imidazo-pyridine Derivative | Exhibits dual properties of fluorescence and bioactivity |
Irritant